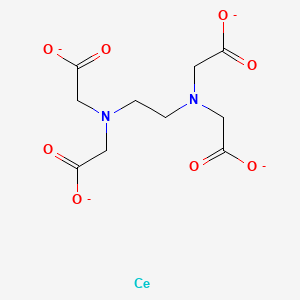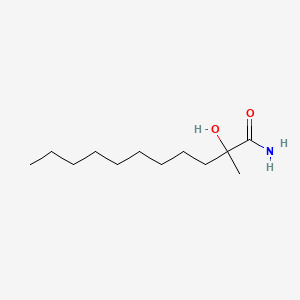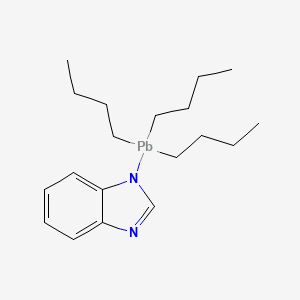
Erbium;ZINC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Erbium;ZINC is a compound that combines the rare-earth element erbium with zinc. Erbium is a silvery-white metal that belongs to the lanthanide series of the periodic table. It is known for its optical fluorescent properties, which make it useful in various high-tech applications, including fiber-optic telecommunications and lasers . Zinc, on the other hand, is a transition metal that plays a crucial role in various biological processes and is widely used in industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Erbium-doped zinc oxide (ZnO) nanoparticles can be synthesized using various methods, including the sol-gel method and wet chemical co-precipitation . In the sol-gel method, erbium ions are introduced into the ZnO matrix during the gel formation process, followed by supercritical drying conditions of isopropanol . The wet chemical co-precipitation method involves the simultaneous precipitation of zinc and erbium hydroxides, which are then calcined to form the doped ZnO nanoparticles .
Industrial Production Methods: Industrial production of erbium-doped zinc oxide typically involves large-scale sol-gel processes or chemical vapor deposition techniques. These methods allow for the precise control of dopant concentration and particle size, which are critical for the desired optical and catalytic properties of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Erbium;ZINC undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, erbium reacts with oxygen to form erbium(III) oxide (Er₂O₃), a pink compound that is commonly used in glass coloring and ceramic glazes . Zinc, being more reactive, can undergo oxidation to form zinc oxide (ZnO) and reduction reactions with various reducing agents .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxygen, hydrogen, and various acids and bases. For instance, erbium reacts with hydrochloric acid to form erbium chloride (ErCl₃), while zinc reacts with sulfuric acid to form zinc sulfate (ZnSO₄) .
Major Products: The major products formed from the reactions of this compound include erbium(III) oxide, zinc oxide, erbium chloride, and zinc sulfate. These products have various applications in different fields, including materials science, catalysis, and electronics .
Aplicaciones Científicas De Investigación
Erbium;ZINC has a wide range of scientific research applications due to its unique optical and catalytic properties. In chemistry, it is used as a photocatalyst for the degradation of organic pollutants under UV light . In biology and medicine, erbium-doped materials are used in biomedical imaging and as contrast agents for magnetic resonance imaging (MRI) . In industry, erbium-doped zinc oxide is used in the production of high-performance optical fibers and lasers .
Mecanismo De Acción
The mechanism by which erbium;ZINC exerts its effects is primarily through its optical and catalytic properties. Erbium ions (Er³⁺) in the compound can absorb and emit photons, making them useful in optical amplification and laser applications . Zinc ions (Zn²⁺), on the other hand, play a crucial role in catalytic processes by facilitating electron transfer reactions . The combination of erbium and zinc in a single compound enhances its overall performance in various applications.
Comparación Con Compuestos Similares
Erbium;ZINC can be compared with other similar compounds, such as erbium-doped yttrium aluminum garnet (Er:YAG) and erbium-doped lithium niobate (Er:LiNbO₃). While Er:YAG is widely used in laser applications due to its high efficiency and thermal stability, Er:LiNbO₃ is used in nonlinear optics and electro-optic modulators .
List of Similar Compounds:- Erbium-doped yttrium aluminum garnet (Er:YAG)
- Erbium-doped lithium niobate (Er:LiNbO₃)
- Erbium-doped titanium dioxide (Er:TiO₂)
- Erbium-doped silica (Er:SiO₂)
Propiedades
Número CAS |
12159-63-6 |
|---|---|
Fórmula molecular |
ErZn |
Peso molecular |
232.6 g/mol |
Nombre IUPAC |
erbium;zinc |
InChI |
InChI=1S/Er.Zn |
Clave InChI |
OSMPFYFHQRTXEA-UHFFFAOYSA-N |
SMILES canónico |
[Zn].[Er] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


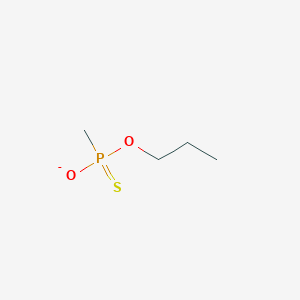
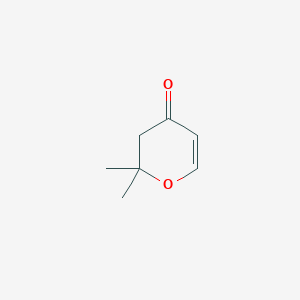
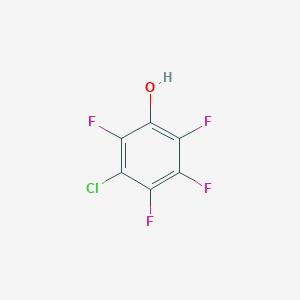
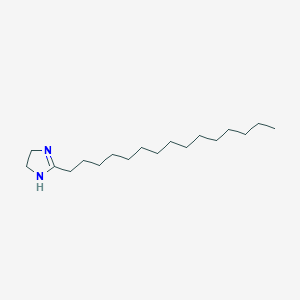
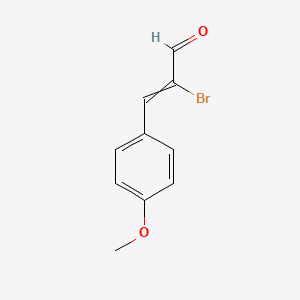

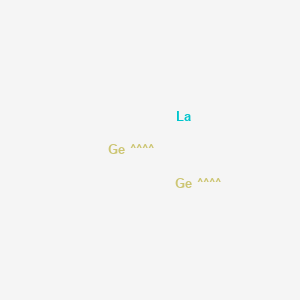
![2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal](/img/structure/B14711855.png)
